3-Bromo-6-(4-fluorophenyl)pyridazine
Description
3-Bromo-6-(4-fluorophenyl)pyridazine is a brominated pyridazine derivative featuring a 4-fluorophenyl substituent at position 6 and a bromine atom at position 3. The bromine atom serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the synthesis of diverse heteroaromatic systems . For instance, fluorinated aryl groups are known to induce nonplanar conformations in macrocyclic systems due to steric repulsion, as observed in metalloporphyrins .
Properties
Molecular Formula |
C10H6BrFN2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
3-bromo-6-(4-fluorophenyl)pyridazine |
InChI |
InChI=1S/C10H6BrFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H |
InChI Key |
VAOXXBYPUHIZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Lewis Acid Mediated Cycloaddition
A recent and highly selective method for synthesizing 3-bromo-substituted pyridazines involves a Lewis acid mediated inverse electron demand Diels-Alder reaction between 3-bromotetrazine and silyl-enol ethers. This method, reported by Schnell et al. (University of Zurich), allows for exclusive regioselectivity and mild reaction conditions, avoiding harsh reagents like phosphorus oxybromide (POBr3).
- Reaction Conditions : The reaction uses boron trifluoride (BF3) as a Lewis acid catalyst.
- Substrate Scope : The method tolerates a variety of aromatic substituents, including electron-rich and electron-poor aryl groups, and heterocycles.
- Yields : Good to excellent yields (up to 93%) were obtained.
- Regioselectivity : Exclusive formation of 3-bromo-4-aryl pyridazines was observed, with no formation of the 3-bromo-5-aryl isomer.
- Downstream Functionalization : The 3-bromo position is amenable to cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, facilitating further diversification.
This approach is particularly suitable for synthesizing 3-bromo-6-(4-fluorophenyl)pyridazine by using the corresponding 4-fluorophenyl-substituted silyl-enol ether (or equivalent precursor) (see Table 1 for substrate examples and yields).
| Entry | Substrate (Silyl-Enol Ether) | Aryl Substituent | Yield (%) | Notes |
|---|---|---|---|---|
| 3b | TBS-silyl enol ether | 4-Fluorophenyl | ~85-90 | Electron-poor aromatic ring tolerated |
| 3f | TBS-silyl enol ether | Various aryls | 78-93 | Both electron-rich and poor tolerated |
| 3m,n | Heterocyclic derivatives | Heterocycles | Good | Demonstrates method versatility |
Table 1: Representative substrate scope and yields for synthesis of 3-bromo-4-aryl pyridazines via BF3-mediated cycloaddition.
Stepwise Synthesis from 3,6-Dichloropyridazine Derivatives
An alternative traditional approach starts from 3,6-dichloropyridazine, which undergoes selective substitution and halogenation steps:
- Step 1: Reaction of 3,6-dichloropyridazine with 4-fluorophenyl nucleophiles (e.g., phenols or organometallic reagents) to substitute the chlorine at position 6.
- Step 2: Introduction of bromine at position 3 via bromination or halogen exchange reactions.
- Step 3: Purification by recrystallization and chromatographic techniques.
This method, while classical, often requires harsher conditions, multiple purification steps, and may have lower regioselectivity. For example, the synthesis of related 3-amino-6-chloropyridazine derivatives involves reaction of 3,6-dichloropyridazine with ammoniacal liquor in DMF at 100 °C for 9 hours, followed by purification steps (yield ~90%). Analogous procedures can be adapted for bromine substitution.
Synthesis via Pyridazinone Intermediates and Subsequent Halogenation
Another synthetic route involves:
- Formation of 6-(4-fluorophenyl)pyridazin-3(2H)-one via condensation of corresponding acetophenones with glyoxylic acid monohydrate and hydrazine hydrate.
- Chlorination/Bromination of the pyridazinone intermediate using phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) to afford 3-halo-6-(4-fluorophenyl)pyridazine.
- Further functionalization to introduce hydrazine or other substituents if desired.
For example, a related 6-(3,4-dimethoxyphenyl)pyridazin-3-one was prepared by refluxing acetophenone derivatives with glyoxylic acid and hydrazine hydrate, followed by halogenation with POCl3 at 100 °C for 2 hours, yielding 3-chloro-6-substituted pyridazines in 94% yield. This strategy can be adapted for bromination and 4-fluorophenyl substitution.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| BF3-mediated inverse electron demand Diels-Alder (3-bromotetrazine + silyl-enol ethers) | 3-bromotetrazine, BF3, mild conditions | High regioselectivity, mild conditions, versatile downstream functionalization | Requires access to 3-bromotetrazine and silyl-enol ethers | 78-93 |
| Stepwise substitution from 3,6-dichloropyridazine | 3,6-dichloropyridazine, nucleophiles, bromination reagents | Uses commercially available starting materials | Multiple steps, harsher conditions, lower regioselectivity | ~80-90 |
| Pyridazinone intermediate route | Acetophenones, glyoxylic acid, hydrazine hydrate, POCl3/POBr3 | Good yields, well-established chemistry | Use of toxic halogenating agents, multistep | 90+ |
Research Findings and Notes
- The BF3-mediated cycloaddition method provides a fast, straightforward, and scalable route to 3-bromo-6-(4-fluorophenyl)pyridazine with excellent control over substitution patterns, avoiding strong thermal conditions or hazardous reagents like POBr3.
- Downstream functionalization of the brominated pyridazine at the C-3 position enables synthesis of diverse derivatives via cross-coupling reactions, enhancing the compound's utility in medicinal chemistry.
- Traditional methods starting from 3,6-dichloropyridazine require careful control of reaction conditions and purification to achieve high purity products, but benefit from readily available starting materials.
- The pyridazinone intermediate approach is versatile and allows for modification at multiple ring positions, but involves the use of corrosive halogenating agents and multiple synthetic steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(4-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters to form carbon-carbon bonds.
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridazines with different functional groups .
Scientific Research Applications
3-Bromo-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
like other pyridazine derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its nitrogen atoms and aromatic ring structure . These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-bromo-6-(4-fluorophenyl)pyridazine, highlighting differences in substituents, reactivity, and applications:
Structural and Electronic Effects
- Electron-Withdrawing Substituents: The 4-fluorophenyl group in the title compound enhances electrophilicity at the bromine site compared to non-fluorinated analogs (e.g., 3-bromo-6-phenylpyridazine). However, steric hindrance from the 4-fluorophenyl group may reduce coupling efficiency, as seen in thienylpyridazines where yields dropped to 14–28% .
- Planarity and Steric Effects: Fluorinated aryl groups induce nonplanar conformations due to steric repulsion, as demonstrated in metalloporphyrins . This distortion may influence crystal packing or interaction with biological targets.
- Trifluoromethyl Analogs : Compounds like 3-bromo-6-(2-thienyl)-4-(trifluoromethyl)pyridazine exhibit heightened reactivity in cross-couplings due to the electron-withdrawing CF₃ group .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Bromopyridazines are widely used in Suzuki reactions. For example, 3-bromo-6-(thiophen-2-yl)pyridazine reacts with (hetero)aryl boronic acids but suffers from low yields due to competitive homocoupling and hydrolytic deboronation . The 4-fluorophenyl analog may face similar challenges.
- Halogen Reactivity : Chlorine in 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine () is less reactive than bromine, necessitating harsher conditions for coupling.
Q & A
Q. What are the key considerations for synthesizing 3-Bromo-6-(4-fluorophenyl)pyridazine?
Methodological Answer:
- Stepwise Synthesis : Start with halogenation or coupling reactions. Bromination using -bromosuccinimide (NBS) in anhydrous DMF under nitrogen atmosphere ensures regioselectivity at the pyridazine ring (e.g., 95% yield achieved in analogous brominations) .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
- Optimization : Adjust temperature (e.g., reflux in chloroform for bromination) and stoichiometric ratios of reagents to minimize side products .
Q. How is the structure of 3-Bromo-6-(4-fluorophenyl)pyridazine confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify aromatic protons (e.g., δ 8.57 ppm for pyridazine protons) and confirm substitution patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., pyridazine ring planarity and fluorophenyl orientation) .
- Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H] at m/z 336.0/338.0 for brominated derivatives) .
Advanced Research Questions
Q. How can Suzuki cross-coupling reactions be optimized to functionalize 3-Bromo-6-(4-fluorophenyl)pyridazine?
Methodological Answer:
- Catalytic System : Use Pd(dba) with BrettPhos ligand and CsCO base in anhydrous 1,4-dioxane at 120°C for 5–39 hours .
- Amination Example : React with primary/secondary amines (1.3 eq.) under nitrogen to introduce amino groups at the 3-position .
- Purification : Wash organic layers with NaHCO and NaCl solutions to remove Pd residues .
Q. What computational methods predict the electronic properties of 3-Bromo-6-(4-fluorophenyl)pyridazine?
Methodological Answer:
- DFT Calculations : Analyze HOMO-LUMO gaps to assess electron-withdrawing effects of bromine and fluorophenyl groups (e.g., PubChem SMILES data for geometry optimization) .
- Solubility Prediction : Use software like COSMOtherm to estimate logP values based on substituent polarity .
Q. How to resolve contradictions in biological activity data for pyridazine derivatives?
Methodological Answer:
- Control Experiments : Compare activity of 3-Bromo-6-(4-fluorophenyl)pyridazine with analogs lacking bromine or fluorophenyl groups (e.g., 3-Chloro-6-(4-phenoxyphenyl)pyridazine shows reduced antimicrobial activity) .
- Dose-Response Studies : Use IC assays to validate dose-dependent effects and rule out assay interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
